molecular formula C12H17FN2O2 B1459606 tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate CAS No. 1893851-99-4

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate

Cat. No.: B1459606
CAS No.: 1893851-99-4
M. Wt: 240.27 g/mol
InChI Key: KMNZOOXPIJZDBQ-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate: is a chemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol. It is commonly used in research and industrial applications due to its unique chemical properties and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides and tert-butyl carbamate . This reaction is conducted at room temperature using a combination of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

    Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

    Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce amines or alcohols .

Scientific Research Applications

Chemistry: tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate is widely used as an intermediate in the synthesis of biologically active molecules. It serves as a protective group for amino groups in organic synthesis, allowing for selective transformations.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceuticals, including cancer treatments like omisertinib (AZD9291). Its role as a protective group in peptide synthesis is crucial for the development of therapeutic peptides and proteins .

Industry: In the industrial sector, this compound is used in the production of advanced materials and catalysts. Its ability to engage in hydrogen and halogen bonding makes it valuable in material science.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate involves its role as a protective group for amino groups. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine . This process is essential for the selective modification of amino groups in synthetic chemistry.

Comparison with Similar Compounds

    tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines.

    tert-butyl (3-aminopropyl)carbamate: Another carbamate compound used in biochemical research.

    tert-butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.

Uniqueness: tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate is unique due to its specific structure, which includes a fluorophenyl group. This structural feature imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNZOOXPIJZDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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